

# Application Notes and Protocols for Quantitative EEG (qEEG) Analysis of TPA023

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of quantitative electroencephalography (qEEG) in the clinical development of TPA023, a subtype-selective GABAA receptor modulator. TPA023 acts as a partial agonist at the  $\alpha 2$  and  $\alpha 3$  subunits of the GABAA receptor, offering the potential for anxiolytic effects with a reduced sedative profile compared to non-selective benzodiazepines.[1][2][3][4] qEEG is a sensitive tool for assessing the central nervous system (CNS) effects of pharmacological agents, making it a valuable biomarker for evaluating the pharmacodynamics of compounds like TPA023.[5][6][7]

The primary objective of utilizing qEEG in TPA023 clinical trials is to quantitatively measure the compound's engagement with its target receptors in the brain and to identify a translational biomarker of its activity.[9] Preclinical and clinical studies have indicated that TPA023 induces a dose-dependent increase in EEG beta frequency band power, which can serve as such a biomarker.[9][10] These notes will detail the methodology for capturing and analyzing this and other relevant qEEG changes.

# TPA023: Mechanism of Action and Pharmacological Profile



TPA023 is a positive allosteric modulator of GABAA receptors with functional selectivity for the  $\alpha 2$  and  $\alpha 3$  subtypes, while acting as an antagonist at the  $\alpha 1$  and  $\alpha 5$  subtypes.[2][11] This selectivity is hypothesized to separate the anxiolytic effects (mediated by  $\alpha 2/\alpha 3$ ) from the sedative and cognitive-impairing effects (primarily mediated by  $\alpha 1$  and  $\alpha 5$ ) of classical benzodiazepines.[2][4]

**Kev Pharmacological Data for TPA023:** 

| Parameter           | Value                                                  | Reference    |
|---------------------|--------------------------------------------------------|--------------|
| Mechanism of Action | GABAA receptor α2/α3 subtype-selective partial agonist | [1][2][11]   |
| Therapeutic Target  | Anxiety Disorders                                      | [1][9]       |
| Preclinical Profile | Anxiolytic-like activity without sedation              | [1][12]      |
| Human Half-life     | Approximately 3-7 hours (immediate release)            | [1][2][3][4] |
| Metabolism          | Primarily via CYP3A4                                   | [1][2][3][4] |
| qEEG Biomarker      | Increase in Beta/Gamma frequency band power            | [9][10]      |

### **Experimental Protocols**

# Protocol 1: First-in-Human, Dose-Escalation Study to Assess Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of TPA023 using qEEG

- 1.1. Study Objective: To evaluate the safety, tolerability, pharmacokinetic (PK) profile, and pharmacodynamic (PD) effects of single ascending doses of TPA023 in healthy male volunteers using qEEG as a primary PD endpoint.
- 1.2. Study Design: A randomized, double-blind, placebo-controlled, crossover study. Each subject will receive a single dose of TPA023 (e.g., 0.5 mg, 1.5 mg, 3.0 mg) and a placebo in



separate sessions, with a washout period of at least 7 days between sessions.

1.3. Subject Population: Healthy male volunteers, aged 18-55 years, with no history of neurological or psychiatric disorders. A full medical screening, including a baseline EEG, will be performed to exclude any participants with abnormalities.

#### 1.4. EEG Data Acquisition:

- EEG System: A 24-channel DC-coupled EEG amplifier with a sampling rate of at least 500 Hz.
- Electrode Placement: 20 scalp electrodes placed according to the International 10-20 system, with additional electrodes for electrooculogram (EOG) and electromyogram (EMG).
- Recording Conditions: Subjects will be in a quiet, dimly lit room. Recordings will consist of 5-minute epochs of eyes-closed and eyes-open resting-state EEG at baseline (pre-dose) and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours).
- 1.5. TPA023 Administration: TPA023 or placebo will be administered orally. Blood samples for PK analysis will be collected at time points corresponding to the EEG recordings.

#### 1.6. qEEG Data Analysis Pipeline:

- Preprocessing:
  - Down-sampling to 256 Hz.
  - Band-pass filtering (e.g., 0.5-70 Hz) and a 50/60 Hz notch filter.
  - Visual inspection and manual rejection of epochs with gross artifacts.
  - Independent Component Analysis (ICA) to remove eye blinks, muscle artifacts, and cardiac signals.
- Spectral Analysis:
  - Fast Fourier Transform (FFT) will be applied to artifact-free 4-second epochs with 50% overlap using a Hanning window.



- Absolute and relative power will be calculated for the following frequency bands: Delta (1-4 Hz), Theta (4-8 Hz), Alpha (8-12 Hz), Beta (12-30 Hz), and Gamma (30-50 Hz).
- Statistical Analysis:
  - The primary endpoint will be the change from baseline in absolute beta power.
  - A mixed-model analysis of variance (ANOVA) will be used to assess the effects of TPA023 dose, time, and their interaction on qEEG parameters.
  - Correlation analysis will be performed between TPA023 plasma concentrations and changes in beta power.
- 1.7. Expected Outcomes: A dose-dependent increase in beta power following TPA023 administration compared to placebo. The magnitude and timing of this effect should correlate with the pharmacokinetic profile of TPA023.

# Protocol 2: Proof-of-Concept Study in Patients with Generalized Anxiety Disorder (GAD)

- 2.1. Study Objective: To evaluate the anxiolytic efficacy and target engagement of TPA023 in patients with GAD using qEEG as a biomarker of treatment response.
- 2.2. Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study. Patients will be randomized to receive either a fixed dose of TPA023 or a placebo for 4 weeks.
- 2.3. Subject Population: Patients diagnosed with GAD according to DSM-5 criteria, with a Hamilton Anxiety Rating Scale (HAM-A) score ≥ 20.
- 2.4. EEG Data Acquisition and Analysis: The data acquisition and analysis protocol will be similar to Protocol 1. EEG recordings will be performed at baseline and at the end of the 4-week treatment period.
- 2.5. Clinical Assessments: Clinical efficacy will be assessed using the HAM-A scale.
- 2.6. Expected Outcomes:



- A significant increase in resting-state beta power in the TPA023 group compared to the placebo group.
- A significant reduction in HAM-A scores in the TPA023 group.
- A correlation between the change in beta power and the improvement in clinical symptoms (reduction in HAM-A score).

### **Data Presentation**

Quantitative EEG data should be summarized in tables to facilitate comparison across treatment groups and time points.

Table 1: Change from Baseline in Absolute Beta Power ( $\mu V^2$ ) Following Single Ascending Doses of TPA023

| Time Point    | Placebo (Mean<br>± SD) | TPA023 0.5 mg<br>(Mean ± SD) | TPA023 1.5 mg<br>(Mean ± SD) | TPA023 3.0 mg<br>(Mean ± SD) |
|---------------|------------------------|------------------------------|------------------------------|------------------------------|
| 1h post-dose  | _                      |                              |                              |                              |
| 2h post-dose  | _                      |                              |                              |                              |
| 4h post-dose  | _                      |                              |                              |                              |
| 6h post-dose  | _                      |                              |                              |                              |
| 8h post-dose  | _                      |                              |                              |                              |
| 24h post-dose | _                      |                              |                              |                              |

Table 2: Correlation between TPA023 Plasma Concentration and Change in Beta Power

| Dose   | Correlation Coefficient (r) | p-value |
|--------|-----------------------------|---------|
| 0.5 mg | _                           |         |
| 1.5 mg | _                           |         |
| 3.0 mg | _                           |         |



Table 3: qEEG and Clinical Outcomes in GAD Patients after 4 Weeks of Treatment

| Parameter                       | Placebo Group<br>(Mean Change ±<br>SD) | TPA023 Group<br>(Mean Change ±<br>SD) | p-value |
|---------------------------------|----------------------------------------|---------------------------------------|---------|
| Absolute Beta Power $(\mu V^2)$ |                                        |                                       |         |
| Relative Beta Power (%)         | _                                      |                                       |         |
| HAM-A Total Score               | _                                      |                                       |         |

# Visualizations TPA023 Signaling Pathway



Click to download full resolution via product page

Caption: TPA023 enhances GABAergic inhibition via  $\alpha 2/\alpha 3$  subunits.

### **Experimental Workflow for qEEG Analysis of TPA023**





Click to download full resolution via product page

Caption: Workflow for a TPA023 clinical trial using qEEG.



### **Logical Relationship of TPA023's Effects**



Click to download full resolution via product page

Caption: Relationship between TPA023's actions and outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]

### Methodological & Application





- 2. GABAA Receptor Subtype-Selective Efficacy: TPA023, an α2/α3 Selective Non-sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. axoneegsolutions.com [axoneegsolutions.com]
- 6. wholeness.com [wholeness.com]
- 7. Pharmaco-EEG: A Study of Individualized Medicine in Clinical Practice qEEGsupport.com [qeegsupport.com]
- 8. The Role of Quantitative EEG in the Diagnosis of Neuropsychiatric Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Pharmaco-EEG analysis of ligands varying in selectivity for α1 subunit-containing GABAA receptors during the active phase in rats PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The α2/α3GABAA receptor modulator TPA023B alleviates not only the sensory but also the tonic affective component of chronic pain in mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Quantitative EEG (qEEG) Analysis of TPA023]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682440#quantitative-eeg-qeeg-analysis-with-tpa-023]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com